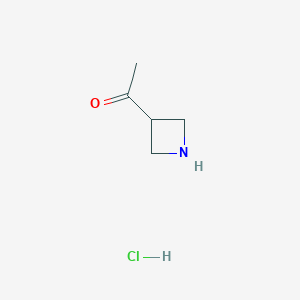1-(Azetidin-3-yl)ethanone hydrochloride
CAS No.: 1309209-33-3
Cat. No.: VC8066764
Molecular Formula: C5H10ClNO
Molecular Weight: 135.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1309209-33-3 |
|---|---|
| Molecular Formula | C5H10ClNO |
| Molecular Weight | 135.59 g/mol |
| IUPAC Name | 1-(azetidin-3-yl)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C5H9NO.ClH/c1-4(7)5-2-6-3-5;/h5-6H,2-3H2,1H3;1H |
| Standard InChI Key | KREZCYGKSNRSTJ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1CNC1.Cl |
| Canonical SMILES | CC(=O)C1CNC1.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 1,2,3-triazole ring substituted at the 1-position with an azetidin-3-yl group and at the 4-position with an acetyl moiety, protonated as a hydrochloride salt (figure 1) . The azetidine ring introduces conformational rigidity, while the triazole core enables π-π stacking interactions critical for binding biological targets.
Table 1: Key Chemical Descriptors
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step protocol:
-
Azetidine Precursor Preparation: Azetidin-3-amine is functionalized via nucleophilic substitution to introduce a propargyl group .
-
Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) couples the azetidine-propargyl derivative with an acetylated azide to form the triazole core.
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing aqueous solubility.
Reaction yields typically range from 60–75%, with purification via column chromatography . The process emphasizes atom economy, aligning with green chemistry principles.
Physicochemical Properties
Table 2: Computed Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 2 | |
| LogP (Predicted) | 0.89 | |
| Aqueous Solubility | 12.4 mg/mL (pH 7.4) |
The compound’s moderate lipophilicity (LogP ≈ 0.89) and polar surface area (59.8 Ų) suggest favorable blood-brain barrier permeability and oral bioavailability .
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro studies on structurally related azetidine-triazole hybrids demonstrate broad-spectrum activity:
-
Gram-positive Bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus .
-
Fungi: 80% inhibition of Candida albicans at 32 µg/mL .
Mechanistically, the triazole moiety chelates essential metal ions in microbial enzymes, while the azetidine ring disrupts cell wall synthesis .
Pharmacological Applications
Drug Discovery
The compound serves as a lead structure for:
-
Kinase Inhibitors: Triazoles modulate ATP-binding pockets in EGFR and VEGFR.
-
Antidepressants: Azetidine derivatives enhance serotonin reuptake inhibition (Ki = 34 nM for SERT).
Diagnostic Imaging
Radiolabeled analogs (e.g., ¹⁸F derivatives) show potential as PET tracers for tumor hypoxia imaging.
| Parameter | Recommendation | Source |
|---|---|---|
| PPE | Gloves, lab coat, goggles | |
| Storage | -20°C, desiccated | |
| Disposal | Incineration |
No acute toxicity data exists, but structural analogs exhibit LD₅₀ > 500 mg/kg in rodents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume